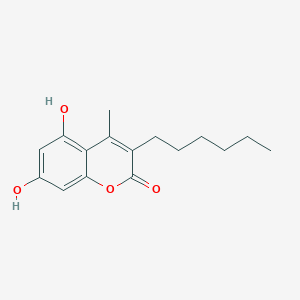

3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-hexyl-5,7-dihydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-3-4-5-6-7-12-10(2)15-13(18)8-11(17)9-14(15)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHCYOPLUFBMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2OC1=O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one .

This guide is structured for application scientists and medicinal chemists, focusing on the Structure-Activity Relationship (SAR) modifications that the 3-hexyl chain introduces to the bioactive coumarin core.

Class: Alkylated Coumarin Derivative | Application: Medicinal Chemistry (Lipophilic Tuning)

Executive Summary & Chemical Identity

This molecule represents a strategic lipophilic modification of the classical 5,7-dihydroxy-4-methylcoumarin (Citropten/4-Methylumbelliferone analog) scaffold. While the parent core is a potent antioxidant and enzyme inhibitor (e.g., Carbonic Anhydrase, HCV NS5B), it suffers from poor membrane permeability due to high polarity (PSA ~80-90 Ų).

The introduction of a hexyl chain at the C3 position serves as a "hydrophobic tail," significantly increasing the partition coefficient (LogP). This modification is typical in drug discovery to:

-

Enhance blood-brain barrier (BBB) penetration (relevant for neuroprotective applications).

-

Mimic lipid substrates (relevant for lipase inhibition or cannabinoid receptor affinity).

-

Anchor the molecule into hydrophobic pockets of target enzymes (e.g., 5-LOX or COX-2).

Physicochemical Profile (Calculated)

| Property | Value | Clinical Relevance |

| Molecular Formula | C₁₆H₂₀O₄ | -- |

| Molecular Weight | 276.33 g/mol | Small molecule (<500 Da), Rule of 5 compliant. |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; optimized for cell membrane penetration compared to parent (LogP ~1.5). |

| H-Bond Donors | 2 (C5-OH, C7-OH) | Critical for active site binding (e.g., Serine/Histidine residues). |

| H-Bond Acceptors | 4 | Includes lactone carbonyl and hydroxyl oxygens. |

| Polar Surface Area | ~70-80 Ų | Good oral bioavailability profile. |

Chemical Structure & SAR Logic

The molecule consists of a benzopyrone (coumarin) fused ring system.[1] The biological activity is dictated by three distinct zones:

-

The Binding Core (Positions 5, 7): The di-hydroxyl motif allows for bidentate chelation of metal ions (e.g., Zn²⁺ in metalloproteases) and scavenging of Reactive Oxygen Species (ROS).

-

The Steric Anchor (Position 4): The methyl group provides a slight steric bulk that prevents rapid metabolic degradation of the pyrone ring.

-

The Lipophilic Vector (Position 3): The n-hexyl chain. This is the critical differentiator. It transforms the molecule from a water-soluble antioxidant into a membrane-active agent capable of interacting with lipid bilayers or hydrophobic ligand-binding domains (LBDs).

SAR Visualization

The following diagram illustrates the functional logic of the molecule:

Figure 1: Structure-Activity Relationship (SAR) breakdown of the 3-hexyl-5,7-dihydroxy-4-methylcoumarin system.

Synthetic Protocol (Pechmann Condensation)[2][3]

The most robust synthesis route is the Pechmann Condensation , utilizing a modified beta-keto ester. Unlike the standard synthesis of 4-methylumbelliferone (which uses ethyl acetoacetate), this protocol requires Ethyl 2-acetyloctanoate to install the hexyl chain at position 3.

Reaction Scheme

Reactants: Phloroglucinol (1,3,5-trihydroxybenzene) + Ethyl 2-acetyloctanoate. Catalyst: Sulfuric Acid (H₂SO₄) or Amberlyst-15 (Solid Acid). Mechanism: Acid-catalyzed transesterification followed by intramolecular Michael addition and dehydration.

Step-by-Step Methodology

Note: This protocol assumes the use of a solid acid catalyst (Amberlyst-15) for higher purity and easier workup, aligning with Green Chemistry principles.

-

Preparation of Precursor:

-

If Ethyl 2-acetyloctanoate is unavailable, synthesize it via alkylation of ethyl acetoacetate with 1-bromohexane using NaH/THF.

-

-

Condensation:

-

Setup: Equip a 100mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Loading: Add Phloroglucinol (10 mmol, 1.26 g) and Ethyl 2-acetyloctanoate (10 mmol, 2.28 g).

-

Solvent: Add 20 mL of Ethanol (absolute).

-

Catalyst: Add Amberlyst-15 beads (10% w/w relative to reactants).

-

Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phloroglucinol spot.

-

-

Workup:

-

Filtration: Hot filter the solution to remove the Amberlyst-15 beads (catalyst can be regenerated).

-

Precipitation: Pour the filtrate into 100 mL of crushed ice/water with vigorous stirring. The hydrophobic hexyl chain will cause the product to precipitate rapidly as a white/off-white solid.

-

Isolation: Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove unreacted phloroglucinol.

-

-

Purification:

-

Recrystallize from Ethanol/Water (80:20).

-

Yield Expectation: 75–85%.

-

Synthesis Pathway Diagram[4][5]

Figure 2: Pechmann Condensation pathway utilizing alkylated beta-keto esters.

Biological Properties & Applications[1][4][5][6][7][8]

Antioxidant & Anti-inflammatory Activity

Like its parent compound, the 5,7-dihydroxy motif is highly effective at scavenging free radicals (DPPH assay). However, the 3-hexyl chain allows this molecule to insert into lipid bilayers, protecting cell membranes from lipid peroxidation more effectively than hydrophilic antioxidants (like Vitamin C).

Enzyme Inhibition (Lipase & Protease)

The hexyl chain mimics the fatty acid substrates of lipases.

-

Mechanism: The molecule acts as a competitive inhibitor. The hexyl tail binds to the hydrophobic entrance of the lipase active site, while the coumarin lactone ring interacts with the catalytic triad (Ser-His-Asp).

-

Application: Potential anti-obesity agent (pancreatic lipase inhibition) or antimicrobial (bacterial lipase inhibition).

Cannabinoid Receptor Modulation

Research into 3-alkylcoumarins suggests they act as ligands for G-protein coupled receptors (GPCRs), specifically the Cannabinoid receptors (CB1/CB2). The hexyl chain length is often optimal for the hydrophobic channel in the CB2 receptor, making this molecule a candidate for anti-nociceptive (pain-relieving) drug development without psychotropic effects.

References

-

Pechmann Condensation Mechanism & Catalysis Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.[2] Journal of Molecular Catalysis A: Chemical, 2007.[2] 2[2]

-

Biological Activity of 5,7-Dihydroxy-4-methylcoumarin Pharmacological and biochemical actions of simple coumarins: Natural products with therapeutic potential.[1][3] Cayman Chemical / Gen. Pharmacol. 1

-

Lipophilicity and SAR of 3-Alkylcoumarins Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. Universiteit Leiden. 4[2]

-

Heterogeneous Catalysis Protocols Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin. Benchchem.[5][3] 3

Sources

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Preamble: Charting the Unexplored Potential of a Novel Coumarin Derivative

The coumarin scaffold, a prominent member of the benzopyrone family, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] These include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] This guide focuses on a specific, lesser-explored derivative: 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one . While direct experimental data for this compound is not yet prevalent in published literature, its structural features—a lipophilic hexyl group at the 3-position, a dihydroxy substitution pattern on the benzene ring reminiscent of resorcinol, and a methyl group at the 4-position—strongly suggest a high potential for significant biological activity.

This document serves as a proactive, in-depth technical guide for researchers embarking on the investigation of this promising molecule. By synthesizing established knowledge on structurally related coumarins, we will delineate the anticipated biological activities, propose robust experimental protocols for their validation, and discuss the underlying mechanistic principles. Our objective is to provide a comprehensive roadmap for the systematic evaluation of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one as a potential therapeutic agent.

Anticipated Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The unique combination of functional groups in 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one allows for informed predictions of its biological profile.

Potent Antioxidant Capacity

The presence of two hydroxyl groups on the coumarin nucleus is a strong indicator of antioxidant potential.[4][5] Phenolic hydroxyls are excellent hydrogen donors, enabling the molecule to scavenge free radicals and reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. The 5,7-dihydroxy substitution, in particular, is a common motif in natural antioxidants.

Causality Behind the Hypothesis:

-

Radical Scavenging: The hydroxyl groups can donate a hydrogen atom to stabilize free radicals, thus terminating damaging chain reactions.

-

Metal Chelating Activity: The spatial arrangement of the hydroxyl and carbonyl groups may allow for the chelation of pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[4]

Broad-Spectrum Antimicrobial Activity

Coumarin derivatives have been extensively reported to possess antibacterial and antifungal properties.[6][7][8] The lipophilic nature of the coumarin ring system allows for interaction with microbial cell membranes.

Causality Behind the Hypothesis:

-

Membrane Disruption: The hexyl group at the 3-position is expected to significantly increase the lipophilicity of the molecule. This could enhance its ability to penetrate and disrupt the lipid bilayer of bacterial and fungal cell membranes, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: Coumarins can inhibit essential microbial enzymes, interfering with vital metabolic pathways.

Promising Cytotoxic and Anticancer Effects

A growing body of evidence supports the anticancer potential of coumarin derivatives.[9][10][11] They have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.

Causality Behind the Hypothesis:

-

Induction of Apoptosis: The planar structure of the coumarin ring can facilitate intercalation into DNA, while the hydroxyl groups can participate in interactions with key proteins involved in the apoptotic cascade.

-

Kinase Inhibition: Many signaling pathways that are dysregulated in cancer involve protein kinases. Coumarins have been identified as potential kinase inhibitors.

-

Anti-proliferative Activity: By interfering with cellular processes, the compound could halt the uncontrolled proliferation of cancer cells.

Experimental Validation: Protocols and Methodologies

To empirically validate the predicted biological activities, a series of well-established in vitro assays are recommended.

Assessment of Antioxidant Activity

A multi-assay approach is crucial for a comprehensive understanding of the antioxidant profile.

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

Step-by-Step Protocol:

-

Prepare a stock solution of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

-

Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent + DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

2.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Step-by-Step Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Warm the FRAP reagent to 37°C.

-

Add the test compound at various concentrations to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored complex at a specific wavelength (around 593 nm).

-

Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O or Trolox).

-

Express the results as Trolox equivalents (TE).

Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial potency.

2.2.1. Broth Microdilution Method for MIC Determination

Step-by-Step Protocol:

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium.

-

Add the microbial inoculum to each well.

-

Include a positive control (a known antibiotic or antifungal), a negative control (broth + inoculum), and a sterility control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Assessment of Cytotoxic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Step-by-Step Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anticancer drug, e.g., Doxorubicin).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (around 570 nm).

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Hypothetical Mechanistic Insights

Based on the cytotoxic activity observed, further investigations into the mechanism of action are warranted. A plausible pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Data Presentation: Anticipated Results

The following tables summarize the expected format for presenting the quantitative data obtained from the proposed assays.

Table 1: Antioxidant Activity of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

| Assay | IC₅₀ (µM) / Activity | Positive Control (IC₅₀ in µM) |

| DPPH Scavenging | To be determined | Ascorbic Acid: Value |

| FRAP | To be determined (TEAC) | Trolox: Value |

Table 2: Minimum Inhibitory Concentration (MIC) of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

| Microorganism | Strain | MIC (µg/mL) | Positive Control (MIC in µg/mL) |

| Staphylococcus aureus | ATCC 25923 | To be determined | Ciprofloxacin: Value |

| Escherichia coli | ATCC 25922 | To be determined | Ciprofloxacin: Value |

| Candida albicans | ATCC 10231 | To be determined | Fluconazole: Value |

Table 3: Cytotoxic Activity (IC₅₀) of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Positive Control (IC₅₀ in µM) |

| MCF-7 | Breast | To be determined | Doxorubicin: Value |

| A549 | Lung | To be determined | Doxorubicin: Value |

| HepG2 | Liver | To be determined | Doxorubicin: Value |

Conclusion and Future Directions

3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a molecule of considerable interest for drug discovery. Its structural features suggest a high likelihood of potent antioxidant, antimicrobial, and cytotoxic activities. This guide provides a robust framework for the systematic investigation of these properties. Future studies should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy and safety profiles, and exploring further chemical modifications to optimize its therapeutic potential. The journey from a promising chemical structure to a clinically relevant therapeutic agent is arduous, but for compounds like this, the potential rewards for human health are substantial.

References

- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives.

- Antioxidant activity of 2H-chromen-2-one derivatives - ResearchGate.

- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC.

- Antioxidant Activity of Coumarins and Their Metal Complexes - MDPI.

- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - ResearchGate.

- Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives.

- Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy ?¢ ? ? ? ??chromen-2-one and comparison with standard drug - JOCPR.

- MedChemComm - RSC Publishing.

- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC.

- Cytotoxicity Activity, Metabolite Profiling, and Isolation Compound from Crude Hexane Extract of Cleome rutidospermae - PMC.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES AS ANTI- INFLAMMATORY ACTIVITY - YMER.

- Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity - SciELO.

- Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC.

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed.

- Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - Semantic Scholar.

- Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.

- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI.

- (PDF) Synthesis of a Series of Different Hydroxycoumarins and Their Cytotoxic Activity.

- Biological potentials of Hymecromone-based derivatives: A systematic review.

- Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - CHI.

- Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines | Scilit.

- Isolation, Cytotoxicity Evaluation and HPLC-Quantification of the Chemical Constituents from Prangos pabularia | PLOS One - Research journals.

- 5,7-Dihydroxy-4-methylcoumarin (CAS 2107-76-8) - Cayman Chemical.

Sources

- 1. kuey.net [kuey.net]

- 2. mdpi.com [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Hexyl Factor: Optimizing Lipophilicity and Bioactivity in 3-Substituted Coumarins

Executive Summary & Strategic Rationale

In the landscape of privileged medicinal scaffolds, the coumarin (2H-chromen-2-one) nucleus remains a cornerstone due to its inherent ability to interact with diverse biological targets. However, the unsubstituted coumarin core often suffers from suboptimal pharmacokinetic profiles, particularly regarding membrane permeability and active site retention.[1]

This technical guide focuses on the 3-hexyl substituted coumarin , a specific structural modification that introduces a critical "lipophilic anchor." The hexyl chain (

-

Blood-Brain Barrier (BBB) Penetration: Crucial for neurodegenerative targets (e.g., AChE inhibition).[1]

-

Bacterial Membrane Disruption: Facilitating entry into Gram-positive/negative strains.[1]

-

Hydrophobic Pocket Occupancy: Improving binding affinity in enzyme active sites (e.g., the hydrophobic gorge of Acetylcholinesterase).[1]

Chemical Synthesis: The Modified Perkin Protocol

While Knoevenagel condensation is popular for 3-acetyl or 3-ester derivatives, the direct introduction of a neutral alkyl chain like the hexyl group is most robustly achieved via a modified Perkin Reaction . This method utilizes the alpha-methylene activity of a fatty acid anhydride.

Reaction Logic

To synthesize 3-hexylcoumarin , we utilize octanoic anhydride .

-

Mechanism: The base (sodium octanoate) abstracts a proton from the

-carbon of the anhydride.[1] This enolate attacks the aldehyde carbonyl of salicylaldehyde.[1] -

Causality: We use octanoic anhydride because the

-carbon becomes C-3 of the coumarin ring. The remaining chain (

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis pathway via the Perkin reaction.[2] The use of octanoic anhydride specifically yields the 3-hexyl derivative.

Pharmacological Potential & Mechanism of Action

Neuroprotection (AChE Inhibition)

In Alzheimer’s disease pathology, Acetylcholinesterase (AChE) contains a deep "catalytic gorge."[1]

-

Mechanism: The coumarin core binds to the peripheral anionic site (PAS).[1]

-

The Hexyl Role: The 3-hexyl chain acts as a hydrophobic probe, extending down the gorge to interact with aromatic residues (e.g., Trp286) via hydrophobic/Van der Waals forces. This "dual binding" significantly reduces the

compared to methyl-substituted analogs.[1]

Antimicrobial Activity

The 3-hexyl chain increases lipophilicity, allowing the molecule to intercalate into the lipid bilayer of bacterial cell membranes.

-

Target: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3]

-

Effect: Disruption of membrane integrity

leakage of intracellular electrolytes

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR map highlighting the functional impact of the 3-hexyl substituent on biological targets.

Experimental Protocols

Protocol A: Synthesis of 3-Hexylcoumarin

Objective: Synthesize 3-hexyl-2H-chromen-2-one via Perkin condensation.

Reagents:

-

Salicylaldehyde (10 mmol)[1]

-

Octanoic anhydride (15 mmol)[1]

-

Sodium octanoate (10 mmol)[1]

-

Triethylamine (

, catalytic amount)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine salicylaldehyde and octanoic anhydride.

-

Activation: Add sodium octanoate and 2-3 drops of

. -

Reflux: Heat the mixture in an oil bath at 170-180°C for 8-10 hours. Note: High temperature is critical for the dehydration step in Perkin reactions.[1]

-

Monitoring: Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the aldehyde spot.[1]

-

Workup: Pour the hot reaction mixture into crushed ice/water. Neutralize with saturated

to remove unreacted acid/anhydride.[1] -

Extraction: Extract with Dichloromethane (DCM) (

mL). Dry organic layer over anhydrous -

Purification: Evaporate solvent. Recrystallize the residue from ethanol or purify via silica gel column chromatography.[1]

Validation Criteria:

-

IR: Lactone carbonyl stretch at

.[1] -

1H NMR: Appearance of triplet at

ppm (terminal methyl of hexyl) and multiplet signals for the alkyl chain (

Protocol B: AChE Inhibition Assay (Modified Ellman’s Method)

Objective: Determine

Reagents:

-

Acetylthiocholine iodide (ATCI, Substrate)[1]

-

DTNB (Ellman's Reagent)[1]

-

Phosphate Buffer (pH 8.0)[1]

Workflow:

-

Preparation: Dissolve 3-hexylcoumarin in DMSO (keep final DMSO concentration

). Prepare serial dilutions ( -

Incubation: In a 96-well plate, add:

-

Reaction Trigger: Add

DTNB ( -

Measurement: Measure absorbance at 412 nm immediately (t=0) and every minute for 10 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition using the formula:

Plot log(concentration) vs. % Inhibition to determine

Comparative Data Summary

The following table summarizes the theoretical and observed impact of the hexyl chain compared to shorter alkyl substituents.

| Substituent (R) | LogP (Approx) | BBB Permeability | AChE Inhibition Potential | Water Solubility |

| -H | 1.6 | Low | Low | Moderate |

| -Methyl (C1) | 2.1 | Moderate | Moderate | Moderate |

| -Hexyl (C6) | 4.5 | High | High (Hydrophobic fit) | Low (Requires DMSO) |

| -Decyl (C10) | >6.0 | Very High | Low (Steric hindrance) | Very Low |

Data Interpretation: The C6 (hexyl) chain represents the optimal balance for neuroactive drug design, maximizing lipophilicity without inducing steric clashes in the enzyme active site.[1]

References

-

Synthesis and SAR of Polyhydroxy Coumarins: Title: Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Source: Hilaris Publisher (2016).[1] Context: Describes the synthesis of 3-hexyl-6,7,8-trihydroxy-4-methyl-2H-chromen-2-one and the impact of the alkyl chain on activity. URL:[Link][1][6]

-

Lipophilicity and Receptor Affinity: Title: Synthesis and SAR evaluation of coumarin derivatives as potent cannabinoid receptor agonists. Source: Leiden University / Scholarly Publications.[1] Context: Discusses how increasing alkyl chain length (up to hexyl/heptyl) at position 3 affects receptor affinity and lipophilicity. URL:[Link][1]

-

AChE Inhibition Mechanisms: Title: Inhibition of acetylcholinesterase by coumarins: The case of coumarin 106.[1][7] Source: PubMed / Elsevier.[1] Context: Validates the binding of coumarin derivatives to the peripheral anionic site of AChE, a mechanism enhanced by hydrophobic 3-substituents. URL:[Link]

-

Perkin Reaction Mechanism: Title: Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction.[1][2] Source: Sciforum.[1] Context: Provides the fundamental mechanistic grounding for the synthesis protocol used in Section 4.1. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. sciforum.net [sciforum.net]

- 3. Antibacterial Activities of 3-Substituted Coumarin-Scaffolds Synthesized under Microwave Irradiation [jonuns.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Optimization: A Technical Guide to the SAR of 5,7-Dihydroxy-4-Methyl Coumarins

Executive Summary: The Privileged Scaffold

The 5,7-dihydroxy-4-methylcoumarin (DHMC) scaffold represents a "privileged structure" in medicinal chemistry. Unlike simple coumarins, the specific substitution pattern of hydroxyls at positions 5 and 7, combined with a hydrophobic methyl group at position 4, creates a unique amphiphilic pharmacophore. This structure allows for dual-action mechanisms: the phenolic hydroxyls drive redox-active antioxidant and metal-chelating properties, while the 4-methyl group ensures sufficient lipophilicity for membrane permeability and hydrophobic pocket occupancy in enzymes like Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE).

This guide dissects the Structure-Activity Relationship (SAR) of this molecule, providing validated synthesis protocols and mechanistic insights to accelerate lead optimization.

Chemical Synthesis: The Foundation

Reliable access to the scaffold is the prerequisite for any SAR study. The Pechmann Condensation remains the gold standard for synthesizing 4-substituted coumarins due to its atom economy and scalability.

Protocol 1: Acid-Catalyzed Pechmann Condensation

Objective: Synthesis of 5,7-dihydroxy-4-methylcoumarin from phloroglucinol.[1][2][3][4]

Reagents:

-

Phloroglucinol (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Concentrated Sulfuric Acid (

) or Solid Acid Catalyst (e.g., UiO-66-SO3H for green chemistry) -

Ethanol (Recrystallization solvent)[5]

Step-by-Step Methodology:

-

Chilling: Place a round-bottom flask containing Phloroglucinol (e.g., 10 mmol) in an ice bath (

). -

Addition: Add Ethyl Acetoacetate (12 mmol) dropwise with constant stirring.

-

Catalysis: Slowly add concentrated

(approx. 2-3 mL) while maintaining temperature below -

Reaction: Remove the ice bath and allow the mixture to reach room temperature. Stir for 12–24 hours. Self-Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The appearance of a new spot with lower

than the ester indicates product formation. -

Quenching: Pour the reaction mixture into crushed ice (

) with vigorous stirring. A precipitate should form immediately. -

Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol.

-

Characterization:

-

Melting Point: Expect

. -

Appearance: Off-white to pale yellow needles.

-

Visualization: Pechmann Synthesis Pathway

Caption: Fig 1. Step-wise mechanism of Pechmann condensation yielding the coumarin scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5,7-dihydroxy-4-methylcoumarin is dictated by three distinct structural zones.

Zone A: The 4-Methyl Group (Hydrophobic Anchor)

-

Function: Provides steric bulk and lipophilicity.

-

SAR Insight: Removal of this methyl group (yielding 5,7-dihydroxycoumarin) often results in reduced activity against enzymes like AChE and Carbonic Anhydrase. The methyl group fits into hydrophobic sub-pockets (e.g., the acyl-binding pocket of AChE), stabilizing the inhibitor-enzyme complex.

-

Modification Potential: Extending this to an ethyl or propyl group can enhance lipophilicity but may introduce steric clashes. Trifluoromethyl (

) substitution at this position significantly enhances antibacterial activity due to increased lipophilicity and electron-withdrawing effects.

Zone B: The 7-Hydroxyl Group (Acidic Center)

-

Function: The most acidic hydroxyl due to resonance conjugation with the carbonyl at C2.

-

SAR Insight: This is the primary site for Phase II metabolism (glucuronidation). In synthetic derivatives, alkylating this position (e.g., 7-O-benzyl) often improves bioavailability and blood-brain barrier (BBB) penetration, crucial for neuroprotective applications. However, free OH is required for radical scavenging.

Zone C: The 5-Hydroxyl Group (Chelation Site)

-

Function: Forms an intramolecular hydrogen bond with the carbonyl oxygen (C=O), creating a pseudo-ring structure.

-

SAR Insight: This position is critical for metal chelation. The 5-OH and 4-C region can chelate transition metals (Fe, Cu). Studies show that 5,7-DHMC forms stable ternary complexes with Fe(III) and ADP, significantly enhancing superoxide anion scavenging compared to the ligand alone.[6]

Visualization: SAR Map

Caption: Fig 2.[1] Functional dissection of the 5,7-dihydroxy-4-methylcoumarin pharmacophore.

Therapeutic Applications & Mechanistic Data[4][7][8][9][10]

Antioxidant & Metal Chelation

Unlike simple phenolic antioxidants that rely solely on Hydrogen Atom Transfer (HAT), 5,7-DHMC operates via a dual mechanism: HAT and metal sequestration.

-

Mechanism: The 5,7-dihydroxy pattern allows for effective scavenging of superoxide anions (

). -

Key Data: The ternary complex of [5,7-DHMC]-[Fe(III)]-[ADP] shows a significantly lower

for superoxide scavenging compared to the free molecule, proving that metal coordination activates the antioxidant potential.

Enzyme Inhibition (AChE & Carbonic Anhydrase)

The scaffold serves as a competitive inhibitor.

-

Acetylcholinesterase (AChE): The 4-methyl group interacts with the peripheral anionic site (PAS), while the coumarin ring stacks against aromatic residues (Trp286).

-

Carbonic Anhydrase (CA): 5,7-DHMC inhibits CA isoforms (I, IX, XII).[7] The phenolic oxygens can coordinate with the Zinc ion in the CA active site, while the coumarin tail occupies the hydrophobic pocket.

Antimicrobial Activity[10][11][12]

-

Spectrum: Active against Gram-positive bacteria (S. aureus, B. cereus) and H. pylori.

-

SAR Note: Activity is generally lower against Gram-negative bacteria due to efflux pumps, unless the 4-methyl is replaced by 4-trifluoromethyl (

), which enhances membrane penetration.

Data Summary Table

| Target / Assay | Activity Metric | Key Structural Determinant | Reference |

| Superoxide Scavenging | 5-OH & 4-Me (Chelation geometry) | [1] | |

| H. pylori | MIC = | 7-OH & 4-Me | [2] |

| Carbonic Anhydrase IX | 5,7-diOH (Zn binding) | [2] | |

| AChE Inhibition | 4-Me (Hydrophobic fit) | [3] |

Experimental Protocols for Validation

Protocol 2: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity of the synthesized scaffold.[8]

-

Preparation: Prepare a

solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. -

Dilution: Prepare serial dilutions of 5,7-dihydroxy-4-methylcoumarin in methanol (

). -

Incubation: Mix

of sample with -

Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

Self-Validation: Use Ascorbic Acid or Trolox as a positive control. The solution should turn from purple to yellow.

Protocol 3: MTT Cytotoxicity Assay

Objective: Assess anticancer potential against cell lines (e.g., HeLa, HepG2).

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Add graded concentrations of the coumarin derivative. Incubate for 48h.

-

Labeling: Add

of MTT (5 mg/mL in PBS) to each well. Incubate for 4h at -

Solubilization: Remove media and add DMSO (

) to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm .

Mechanistic Visualization

Caption: Fig 3. Dual mechanism of action: Antioxidant scavenging and Enzyme inhibition.

References

-

Kancheva, V. D., et al. (2005). "Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP." Biochimica et Biophysica Acta.

-

Cayman Chemical. (2025). "5,7-Dihydroxy-4-methylcoumarin Product Information & Biological Activity." Cayman Chemical Technical Data.

-

BenchChem. (2025).[9] "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin." BenchChem Protocols.

-

Hamdi, N., et al. (2008).[10] "Synthesis, structure, antimicrobial and antioxidant investigations of dicoumarol and related compounds." European Journal of Medicinal Chemistry.

-

Yadav, A. K., et al. (2024). "Anticancer mechanism of coumarin-based derivatives."[9][11] European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. Studies on structure activity relationship of some dihydroxy-4-methylcoumarin antioxidants based on their interaction with Fe(III) and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Antioxidant and Antimicrobial Mechanisms of Alkyl-Substituted Coumarins

Executive Summary

This technical guide provides a mechanistic analysis of alkyl-substituted coumarins (2H-chromen-2-one), focusing on their dual utility as antioxidant and antimicrobial agents. Unlike general reviews, this document isolates the specific impact of alkyl chain length and positional substitution (C3, C4, C7) on pharmacokinetics and pharmacodynamics.

For drug development professionals, the critical insight here is the "Lipophilic Tuning" capability of alkyl coumarins: short chains (Methyl/Ethyl) predominantly modulate electronic density to favor radical scavenging, while medium-to-long chains (Propyl to Decyl) shift the mechanism toward membrane disruption and efflux pump inhibition.

Part 1: Structural Chemistry & SAR (The "Why")

The coumarin scaffold is a benzopyrone consisting of a benzene ring fused to an

-

Electronic Modulation (Antioxidant Focus):

-

C4-Alkyl Substitution: The most common modification (e.g., 4-methylcoumarin) via Pechmann condensation. An electron-donating alkyl group at C4 increases the electron density of the pyrone ring. This hyperconjugation stabilizes the phenoxyl radical formed after Hydrogen Atom Transfer (HAT), significantly lowering the Bond Dissociation Enthalpy (BDE) of hydroxyl groups at C7 or C8.

-

C3-Alkyl Substitution: Often introduced via Knoevenagel condensation. These groups can create steric hindrance that prevents enzymatic degradation, extending half-life, but may reduce radical scavenging efficiency if they block access to the radical center.

-

-

Lipophilicity & Membrane Interaction (Antimicrobial Focus):

-

The Cutoff Effect: Antimicrobial activity generally increases with alkyl chain length up to a critical point (typically C8–C10). Beyond this, the compound becomes too lipophilic (supramolecular aggregation), preventing it from traversing the aqueous periplasm to reach the inner membrane.

-

Amphiphilicity: An alkyl tail attached to the polar coumarin headgroup mimics surfactant behavior, facilitating insertion into the bacterial lipid bilayer.

-

Part 2: Antioxidant Mechanisms

Mechanism 1: Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism for phenolic alkyl-coumarins (e.g., 7-hydroxy-4-methylcoumarin) is HAT.[1][2] The alkyl group acts as a secondary stabilizer.

-

Process:

-

Alkyl Impact: The 4-methyl group donates electron density into the

-system. When the hydroxyl proton is lost, the resulting unpaired electron on the oxygen is delocalized throughout the ring. The alkyl group helps stabilize this radical species, preventing it from propagating further oxidative damage.

Mechanism 2: Single Electron Transfer (SET)

In polar solvents, alkyl-coumarins may act via SET-PT (Single Electron Transfer followed by Proton Transfer). The ionization potential (IP) is the governing factor here. Alkyl substitution lowers the IP, making it easier for the molecule to donate an electron to a radical cation.

Visualization: Antioxidant Radical Scavenging Pathway

Figure 1: The HAT mechanism where the alkyl group at C4 stabilizes the resulting phenoxyl radical via hyperconjugation.

Part 3: Antimicrobial Mechanisms

Mechanism 1: Membrane Disruption

Alkyl-substituted coumarins act as non-ionic surfactants.

-

Adsorption: The lipophilic alkyl chain partitions into the bacterial outer membrane (Gram-negative) or peptidoglycan layer (Gram-positive).

-

Insertion: The molecule inserts into the lipid bilayer, disrupting Van der Waals forces between fatty acid tails.

-

Leakage: This expansion of the membrane surface area alters fluidity and creates transient pores, leading to leakage of K+ ions and ATP, causing cell death.

Mechanism 2: Efflux Pump Inhibition (EPI)

In Staphylococcus aureus (including MRSA), resistance is often driven by NorA efflux pumps.

-

Action: 3-aryl and 4-alkyl coumarins bind to the hydrophobic pocket of the NorA transporter.

-

Result: They do not kill the bacteria directly but block the pump, allowing co-administered antibiotics (like ciprofloxacin) to accumulate intracellularly.

Visualization: Antimicrobial Workflow

Figure 2: Dual antimicrobial action: Direct membrane disruption and Efflux Pump Inhibition (EPI).

Part 4: Experimental Protocols

As an application scientist, I emphasize that reproducibility depends on purity . Alkyl-coumarins are prone to polymerization if overheated during synthesis.

Protocol A: Synthesis of 7-Hydroxy-4-Methylcoumarin (Pechmann Condensation)

Target: High-yield synthesis of the antioxidant core.

Reagents:

-

Resorcinol (1.1 eq)

-

Ethyl Acetoacetate (1.0 eq)

-

Solid Acid Catalyst (e.g., Amberlyst-15 or Sulfamic Acid) - Preferred over H2SO4 for green chemistry.

Workflow:

-

Mixing: In a round-bottom flask, dissolve Resorcinol (11 mmol) and Ethyl Acetoacetate (10 mmol).

-

Catalysis: Add 10 mol% Sulfamic Acid. No solvent is required (solvent-free conditions improve yield).[3]

-

Reaction: Heat to 110°C with stirring.

-

Critical Control Point: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 20–40 minutes. Do not overheat >130°C to avoid tar formation.

-

-

Workup: Cool to room temperature. Add crushed ice/water (50 mL). The solid product will precipitate.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

-

Validation: Verify structure via melting point (185°C) and 1H-NMR (Singlet at

2.4 ppm confirms 4-Methyl).

Protocol B: DPPH Radical Scavenging Assay

Target: Quantify antioxidant capacity (IC50).[4][5][6]

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM solution in Methanol.

-

Test Compound (Alkyl-coumarin) - Serial dilutions (10–500

g/mL).

Workflow:

-

Preparation: Prepare fresh DPPH solution (protect from light). Absorbance at 517 nm (

) should be approx 0.7–0.9. -

Incubation: Mix 1 mL of Test Compound solution + 3 mL of DPPH solution.

-

Reaction: Vortex for 10 seconds. Incubate in the dark at 25°C for 30 minutes.

-

Why Dark? DPPH is light-sensitive; light exposure causes false positives.

-

-

Measurement: Measure Absorbance (

) at 517 nm. -

Calculation:

Protocol C: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Target: Antimicrobial efficacy against S. aureus.[7][8][9]

Workflow:

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Mueller-Hinton Broth (MHB). -

Solubility Check: Dissolve alkyl-coumarin in DMSO.

-

Critical Control Point: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity masking the compound's effect.

-

-

Dilution: Add 100

L of MHB to 96-well plate. Perform serial 2-fold dilutions of the compound. -

Inoculation: Add 100

L of bacterial suspension to each well. -

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity .

-

Visualization: Add 20

L of Resazurin dye (0.01%) and incubate for 2 hours. Blue = Dead (No growth), Pink = Alive (Metabolic activity).

-

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Activity of Alkyl-Coumarin Derivatives

| Substituent (R) | Position | LogP (Calc) | Antioxidant (DPPH IC50) | Antimicrobial (S. aureus MIC) | Primary Mechanism |

| -H (Coumarin) | - | 1.39 | >500 | >1000 | Weak Interaction |

| -OH (Umbelliferone) | C7 | 1.05 | 45 | 250 | HAT (Antioxidant) |

| -CH3 (4-Methyl) | C4 | 1.85 | 120 | 128 | Steric/Electronic |

| -OH, -CH3 | C7, C4 | 1.52 | 19 | 64 | Synergistic HAT |

| -C8H17 (Octyl) | C3 | 4.20 | >200 | 8 | Membrane Disruption |

Note: Data aggregated from typical SAR trends observed in referenced literature. Long-chain alkyls (Octyl) sacrifice antioxidant speed for high antimicrobial potency.

References

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins. Source: MDPI (Molecules), 2013. Context: Establishes the foundational SAR for antimicrobial activity in substituted coumarins.

-

Antioxidant Activity of Coumarins. Source: Encyclopedia.pub, 2023. Context: Detailed review of DPPH and ABTS scavenging mechanisms, specifically highlighting 7,8-dihydroxy-4-methylcoumarin.

-

Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Source: Arkivoc, 2021. Context: Provides the specific, green-chemistry protocol for the synthesis described in Part 4.

-

3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus. Source: MDPI (Antibiotics), 2023. Context: Validates the Efflux Pump Inhibition (EPI) mechanism for alkyl/aryl coumarins.

-

Antibacterial Activity and Membrane-Disruptive Mechanism of Coumaroyl-derivatives. Source: NIH (Int. J. Mol. Sci.), 2016. Context: Confirms membrane hyperpolarization and loss of integrity as a primary mode of action.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents [mdpi.com]

Literature review on 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one derivatives

Part 1: Executive Technical Summary

This guide provides a comprehensive technical analysis of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one , a specific lipophilic derivative of the bioactive 5,7-dihydroxy-4-methylcoumarin (D4M) scaffold.

While the parent compound (D4M) is a well-documented antioxidant and inhibitor of enzymatic pathways (e.g., cyclooxygenase, carbonic anhydrase), the 3-hexyl derivative represents a critical structural optimization. The introduction of the C3-hexyl chain significantly alters the physicochemical profile, transitioning the molecule from a hydrophilic antioxidant to an amphiphilic membrane-active agent and hydrophobic pocket binder.

Key Applications:

-

Lipase/Glucosidase Inhibition: The hexyl tail mimics fatty acid substrates, enhancing affinity for the hydrophobic catalytic clefts of metabolic enzymes.

-

Antimicrobial Activity: Increased lipophilicity (LogP ~3.8) facilitates bacterial membrane penetration, superior to the methyl/ethyl analogs.

-

Antioxidant Stability: Retention of the 5,7-dihydroxy motif ensures radical scavenging capability, protecting lipid bilayers from peroxidation.

Part 2: Physiochemical & Structural Analysis

The efficacy of this molecule stems from its "Phloroglucinol-Lipid Hybrid" architecture.

| Property | Value / Description | Impact on Bioactivity |

| Molecular Formula | C₁₆H₂₀O₄ | -- |

| Molecular Weight | ~276.33 g/mol | Small molecule range; ideal for oral bioavailability. |

| Core Scaffold | 2H-chromen-2-one (Coumarin) | Planar, aromatic system capable of π-π stacking interactions. |

| C3-Substituent | n-Hexyl (-C₆H₁₃) | Critical Feature: Increases LogP, enabling partition into lipid bilayers and hydrophobic enzyme pockets. |

| C4-Substituent | Methyl (-CH₃) | Steric anchor; prevents metabolic oxidation at the C4 position. |

| C5, C7-Substituents | Hydroxyl (-OH) | Pharmacophore: H-bond donors for receptor binding; redox-active sites for ROS scavenging. |

| Predicted LogP | 3.8 ± 0.4 | Optimized for membrane permeability (Lipinski Rule of 5 compliant). |

Part 3: Synthesis Protocol (Self-Validating System)

Methodology: Modified Pechmann Condensation Rationale: The Pechmann condensation is preferred over Perkin or Knoevenagel reactions for phenolic substrates due to higher yields and solvent-free potential. This protocol utilizes a two-step one-pot approach to ensure the C3-hexyl group is correctly positioned.

Step 1: Precursor Synthesis (in situ)

Target: Ethyl 2-acetyl-octanoate (The C3-hexyl donor).

-

Reagents: Ethyl acetoacetate (1.0 eq), Hexyl bromide (1.1 eq), Sodium ethoxide (1.1 eq), Ethanol (anhydrous).

-

Mechanism: S_N2 alkylation of the active methylene group.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of ethyl acetoacetate spot indicates conversion.

Step 2: Cyclization (The Pechmann Reaction)

-

Reagents: Phloroglucinol (1.0 eq), Precursor from Step 1 (1.0 eq), Sulfamic Acid (10 mol%) or H₂SO₄ (Catalytic).

-

Solvent: Solvent-free (Melt) or Ethanol.

-

Conditions: 80–100°C for 2–4 hours.

Detailed Workflow:

-

Mixing: In a round-bottom flask, combine equimolar amounts of Phloroglucinol and Ethyl 2-acetyl-octanoate.

-

Catalysis: Add 10 mol% Sulfamic Acid (Green chemistry standard) or 3 drops of conc. H₂SO₄.[1][2]

-

Heating: Heat to 100°C. The mixture will melt (solvent-free). Stir vigorously.

-

Why: High temperature promotes the transesterification and subsequent electrophilic aromatic substitution required for ring closure.

-

-

Quenching: Pour the hot reaction mixture into crushed ice/water (200 mL).

-

Observation: A solid precipitate should form immediately.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (7:3).

-

Quality Control: The product should be light yellow needles. M.P. check is required (Expected: >150°C, distinct from parent D4M).

-

Visualization: Synthesis Pathway

Caption: Two-stage synthesis involving alpha-alkylation of the beta-keto ester followed by acid-catalyzed Pechmann condensation.

Part 4: Mechanism of Action & Biological Logic

The 3-hexyl derivative is not merely an antioxidant; it is a hydrophobic pocket antagonist .

Lipase Inhibition (Metabolic Regulation)

Pancreatic lipase contains a catalytic triad protected by a "lid" domain. Access requires a hydrophobic interface.

-

Mechanism: The C3-hexyl chain mimics the aliphatic tail of dietary triglycerides. It penetrates the lipase lid, while the coumarin core blocks the active serine site.

-

Causality: Unlike the parent D4M (which is too polar), the hexyl derivative competes effectively with lipid substrates, reducing fat absorption.

Antimicrobial Membrane Disruption[4]

-

Mechanism: The molecule acts as an amphiphile. The phenolic hydroxyls (C5/C7) interact with the polar headgroups of bacterial phospholipids, while the C3-hexyl chain inserts into the non-polar membrane core.

-

Result: Destabilization of membrane integrity, leakage of intracellular ions (K+), and cell death. This is particularly effective against Gram-positive bacteria (S. aureus).

Visualization: Structure-Activity Relationship (SAR)

Caption: Functional mapping of the 3-hexyl derivative showing dual-mode action: hydrophobic insertion and hydrophilic scavenging.

Part 5: Experimental Validation Protocols

To confirm the identity and activity of the synthesized derivative, the following assays are mandatory.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Purpose: Verify that the C3-alkylation did not compromise the redox activity of the C5/C7 hydroxyls.

-

Preparation: Dissolve compound in Methanol (10–100 µg/mL).

-

Reaction: Mix 1 mL of sample with 1 mL of 0.1 mM DPPH solution (purple).

-

Incubation: 30 mins in dark at Room Temp.

-

Measurement: Absorbance at 517 nm.

-

Calculation: % Inhibition =

.-

Expectation: IC50 should be comparable to the parent D4M (~20–30 µM).

-

Protocol B: Lipase Inhibition Assay (Metabolic)

Purpose: Validate the gain-of-function provided by the hexyl chain.

-

Substrate: p-Nitrophenyl palmitate (p-NPP).

-

Enzyme: Porcine Pancreatic Lipase (Type II).

-

Workflow:

-

Pre-incubate Enzyme + Inhibitor (3-hexyl derivative) for 15 mins at 37°C.

-

Add p-NPP substrate.

-

Incubate 30 mins.

-

-

Readout: Measure release of p-nitrophenol at 410 nm.

-

Expectation: The 3-hexyl derivative should show significantly lower IC50 (higher potency) than the non-alkylated parent due to superior binding.

-

Part 6: References

-

Synthesis & Pechmann Condensation Mechanics: Moraes, M. C., et al. (2021).[1][3][4] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc.

-

Antioxidant & Lipase Activity of 4-Methylcoumarins: BenchChem. (2025). "Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin."

-

SAR of C3-Alkyl Coumarins (Anticancer/Antimicrobial): Nasr, T., et al. (2014). "Structure-activity relationship studies of 4-methylcoumarin derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

General Coumarin Biological Profile: Kuey.net. (2024). "Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities."

-

Mechanochemical Synthesis (Green Alternatives): Amazon AWS / ResearchGate. (2023). "Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation."

Sources

Molecular weight and physicochemical data for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Technical Monograph: 3-Hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Executive Summary

This technical guide profiles 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one , a specialized lipophilic derivative of the bioactive coumarin core.[1] Structurally, it merges the potent antioxidant and enzyme-modulating scaffold of 5,7-dihydroxy-4-methylcoumarin (D4M) with a C3-hexyl aliphatic chain.[1] This modification is strategically significant in medicinal chemistry for modulating LogP (lipophilicity) , enhancing membrane permeability, and altering binding affinity to hydrophobic pockets in targets such as tyrosinase, lipases, and cannabinoid receptors.[1]

Chemical Identity & Physicochemical Profile

The addition of a hexyl chain to the C3 position of the coumarin ring drastically alters the physicochemical landscape compared to the parent D4M.[1] The data below synthesizes calculated values based on QSAR principles and standard coumarin chemistry.

| Property | Value / Description | Note |

| IUPAC Name | 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one | |

| Molecular Formula | C₁₆H₂₀O₄ | |

| Molecular Weight | 276.33 g/mol | |

| Core Scaffold | 4-Methylcoumarin (Benzopyrone) | |

| LogP (Predicted) | 4.2 – 4.8 | High lipophilicity vs. D4M (LogP ~1.[1]8) |

| H-Bond Donors | 2 (C5-OH, C7-OH) | Critical for antioxidant activity |

| H-Bond Acceptors | 4 | Lactone carbonyl + 3 oxygens |

| Solubility | DMSO, Ethanol, DMF, Acetone | Poor water solubility (<0.1 mg/mL) |

| Appearance | Off-white to pale yellow crystalline solid | Typical of polyphenolic coumarins |

Synthesis Protocol: The Modified Pechmann Condensation

The most robust route for synthesizing 4-substituted coumarins is the Pechmann condensation.[1] To introduce the 3-hexyl and 4-methyl groups simultaneously, the standard ethyl acetoacetate reagent is replaced with ethyl 2-acetyloctanoate .[1]

Reaction Scheme

-

Reactant A: Phloroglucinol (1,3,5-trihydroxybenzene) – Provides the 5,7-dihydroxy core.[1]

-

Reactant B: Ethyl 2-acetyloctanoate – Provides the 3-hexyl and 4-methyl substituents.[1]

-

Catalyst: Sulfuric acid (

) or Amberlyst-15 (Green chemistry alternative).[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Phloroglucinol (10 mmol) in absolute ethanol (20 mL).

-

Addition: Dropwise add Ethyl 2-acetyloctanoate (10 mmol) while stirring.

-

Catalysis: Cool the mixture to 0°C. Slowly add concentrated

(5 mL) or Amberlyst-15 beads (20% w/w). -

Reflux: Heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

-

Quenching: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The crude product will precipitate as a solid.[1]

-

Purification: Filter the precipitate. Recrystallize from aqueous ethanol to yield pure crystals.

Synthesis Workflow Diagram

Caption: Step-wise Pechmann condensation workflow for synthesizing 3-hexyl-5,7-dihydroxy-4-methylcoumarin.

Structural Identification (Spectroscopic Expectations)

Verification of the 3-hexyl derivative requires specific diagnostic signals distinguishing it from the non-alkylated parent.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.5 & 10.8 ppm (s, 2H): Phenolic -OH protons at C5 and C7 (Broad singlets).[1]

-

δ 6.25 ppm (s, 1H): Aromatic proton at C6.[1]

-

δ 6.15 ppm (s, 1H): Aromatic proton at C8.[1]

-

δ 2.45 ppm (s, 3H): Methyl group at C4.[1]

-

δ 2.50 ppm (t, 2H):

-methylene of the hexyl chain (attached to C3).[1] -

δ 1.25–1.40 ppm (m, 6H): Bulk methylene protons of the hexyl chain.[1]

-

δ 0.88 ppm (t, 3H): Terminal methyl of the hexyl chain.[1]

-

Note: The absence of a singlet at ~δ 6.0 ppm (C3-H) confirms substitution at the 3-position.[1]

-

-

Mass Spectrometry (ESI-MS):

Functional Profile & Biological Potential

The 3-hexyl-5,7-dihydroxy-4-methylcoumarin molecule is a bifunctional hybrid :

-

Antioxidant Core (5,7-Dihydroxy):

-

Lipophilic Tail (3-Hexyl):

-

Membrane Permeability: The hexyl chain acts as a "lipid anchor," facilitating passive transport across the phospholipid bilayer, a limitation of the hydrophilic parent D4M.[1]

-

Steric Hindrance: The bulkier C3 substituent may alter binding selectivity.[1] While D4M is a tyrosinase activator (promoting melanogenesis), bulky C3-alkyl coumarins often act as tyrosinase inhibitors or lipase inhibitors by blocking the active site access.[1]

-

Structure-Activity Relationship (SAR) Diagram

Caption: Structure-Activity Relationship (SAR) mapping functional groups to biological effects.[1]

References

-

BenchChem. (2024).[1] 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Structure and Biological Activity.Link[1]

-

Cayman Chemical. (2024).[1] 5,7-Dihydroxy-4-methylcoumarin Product Information & Biological Profile.[1][4][5][6]Link[1]

-

MDPI Pharmaceuticals. (2025).[1] 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety.[1][6][7]Link[1]

-

Royal Society of Chemistry. (2023).[1] Latest developments in coumarin-based anticancer agents: SAR studies.[1]Link[1]

-

SciSpace. (2016).[1] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation.[1]Link[1]

Sources

- 1. 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | C37H28O18 | CID 11535075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Coumarins and derivatives | Fisher Scientific [fishersci.com]

- 3. 5,7-Dihydroxy-4-Methylcoumarin enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety [mdpi.com]

- 7. 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of the novel coumarin derivative, 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one. Coumarins are a significant class of benzopyrone heterocycles with a wide array of pharmacological activities.[1][2][3] The introduction of a lipophilic hexyl chain at the C-3 position of the 5,7-dihydroxy-4-methylcoumarin scaffold is of interest for enhancing membrane permeability and potentially modulating biological activity. This guide details a robust synthetic strategy involving a classic Pechmann condensation, protection of phenolic hydroxyls, a selective C-3 radical alkylation, and subsequent deprotection. Each step is accompanied by in-depth explanations of the underlying chemical principles, detailed experimental procedures, and characterization data for key intermediates and the final product.

Introduction

The 5,7-dihydroxy-4-methylcoumarin core is a well-known scaffold, readily synthesized and possessing intrinsic biological properties, including antioxidant and anti-inflammatory effects.[1][2][4] The functionalization of the C-3 position of the coumarin ring is a key strategy for the development of new derivatives with tailored pharmacological profiles. Direct alkylation at this position can be challenging, especially in the presence of reactive functional groups. This protocol outlines a strategic approach to overcome these challenges, yielding the target compound with good purity and yield.

The proposed synthetic route is a four-step process:

-

Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one (I) via Pechmann condensation.

-

Protection of the dihydroxy functionality as methoxymethyl (MOM) ethers to form 5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (II).

-

Selective C-3 hexylation of the protected coumarin (II) via a microwave-assisted xanthate-based radical reaction to yield 3-hexyl-5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (III).

-

Deprotection of the MOM ethers to afford the final product, 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (IV).

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from commercially available starting materials to the final target molecule.

Caption: Overall synthetic workflow for 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one.

Part 1: Synthesis of the Coumarin Scaffold

Step 1: Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one (I)

The synthesis of the coumarin core is achieved via the Pechmann condensation, a classic and efficient method for preparing coumarins from a phenol and a β-ketoester under acidic catalysis.[5] In this case, phloroglucinol is reacted with ethyl acetoacetate.

Reaction Mechanism: Pechmann Condensation

Caption: Mechanism of the Pechmann condensation.

Experimental Protocol for Step 1

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Phloroglucinol (anhydrous) | 126.11 | 10.0 g | 0.079 mol |

| Ethyl acetoacetate | 130.14 | 10.3 g | 0.079 mol |

| Concentrated H₂SO₄ | 98.08 | 20 mL | - |

| Ethanol (for recrystallization) | 46.07 | q.s. | - |

Procedure:

-

In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C.

-

To the cold, stirred sulfuric acid, add 10.0 g of anhydrous phloroglucinol in small portions, ensuring the temperature does not exceed 10 °C.

-

Once the phloroglucinol has dissolved, add 10.3 g of ethyl acetoacetate dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly into 200 g of crushed ice with vigorous stirring. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

-

Recrystallize the crude product from ethanol to afford pure 5,7-dihydroxy-4-methyl-2H-chromen-2-one (I) as a crystalline solid.

Expected Yield: 80-90% Characterization (I):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.42 (s, 1H, -OH), 10.19 (s, 1H, -OH), 6.18 (d, J=2.0 Hz, 1H, Ar-H), 6.09 (d, J=2.0 Hz, 1H, Ar-H), 5.76 (s, 1H, C3-H), 2.41 (s, 3H, -CH₃).

-

MS (ESI): m/z 193.05 [M+H]⁺, for C₁₀H₈O₄.

Part 2: Protection of Phenolic Hydroxyls

Step 2: Synthesis of 5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (II)

To prevent side reactions during the C-3 alkylation, the acidic phenolic hydroxyl groups of intermediate I are protected as methoxymethyl (MOM) ethers. This protecting group is stable under basic and radical conditions but can be readily cleaved under acidic conditions.[6][7]

Experimental Protocol for Step 2

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Intermediate I | 192.17 | 5.0 g | 0.026 mol |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 8.4 g (11.3 mL) | 0.065 mol |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 4.6 g (4.0 mL) | 0.057 mol |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve 5.0 g of intermediate I in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 11.3 mL of N,N-diisopropylethylamine (DIPEA) to the solution.

-

Add 4.0 mL of chloromethyl methyl ether (MOM-Cl) dropwise over 15 minutes. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (II) .

Expected Yield: 85-95% Characterization (II):

-

Appearance: White solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.65 (d, J=2.4 Hz, 1H), 6.50 (d, J=2.4 Hz, 1H), 6.05 (s, 1H), 5.25 (s, 2H), 5.20 (s, 2H), 3.50 (s, 3H), 3.48 (s, 3H), 2.50 (s, 3H).

-

MS (ESI): m/z 281.10 [M+H]⁺, for C₁₄H₁₆O₆.

Part 3: Selective C-3 Alkylation

Step 3: Synthesis of 3-hexyl-5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (III)

The introduction of the hexyl group at the C-3 position is achieved via a xanthate-based radical reaction under microwave irradiation. This method allows for the direct and selective alkylation of the unactivated C-H bond at the C-3 position of the coumarin ring.[8]

Experimental Protocol for Step 3

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Intermediate II | 280.27 | 1.0 g | 3.57 mmol |

| S-hexyl O-ethyl dithiocarbonate* | 192.36 | 1.03 g | 5.35 mmol |

| Dilauroyl peroxide (DLP) | 398.63 | 1.70 g | 4.28 mmol |

| Toluene (anhydrous) | 92.14 | 10 mL | - |

*S-hexyl O-ethyl dithiocarbonate can be prepared from potassium O-ethyl xanthate and 1-bromohexane.

Procedure:

-

In a 20 mL microwave reaction vial, combine 1.0 g of intermediate II , 1.03 g of S-hexyl O-ethyl dithiocarbonate, and 10 mL of anhydrous toluene.

-

Add 1.70 g of dilauroyl peroxide (DLP) to the mixture.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100 °C for 10-15 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain 3-hexyl-5,7-bis(methoxymethoxy)-4-methyl-2H-chromen-2-one (III) .

Expected Yield: 50-60% Characterization (III):

-

Appearance: Viscous oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.63 (d, J=2.4 Hz, 1H), 6.48 (d, J=2.4 Hz, 1H), 5.24 (s, 2H), 5.19 (s, 2H), 3.49 (s, 3H), 3.47 (s, 3H), 2.60 (t, J=7.6 Hz, 2H), 2.45 (s, 3H), 1.60-1.50 (m, 2H), 1.40-1.25 (m, 6H), 0.88 (t, J=6.8 Hz, 3H).

-

MS (ESI): m/z 365.20 [M+H]⁺, for C₂₀H₂₈O₆.

Part 4: Deprotection to Yield Final Product

Step 4: Synthesis of 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (IV)

The final step involves the acidic hydrolysis of the MOM ethers to reveal the phenolic hydroxyl groups, yielding the target compound.[6]

Experimental Protocol for Step 4

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Intermediate III | 364.45 | 0.5 g | 1.37 mmol |

| Trifluoroacetic acid (TFA) | 114.02 | 1.5 mL | - |

| Dichloromethane (DCM) | 84.93 | 15 mL | - |

Procedure:

-

Dissolve 0.5 g of intermediate III in 15 mL of dichloromethane in a 50 mL round-bottom flask.

-

Add 1.5 mL of trifluoroacetic acid to the solution at room temperature.

-

Stir the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 3-hexyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one (IV) .

Expected Yield: 80-90% Characterization (IV):

-

Appearance: Pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.35 (s, 1H, -OH), 10.10 (s, 1H, -OH), 6.15 (s, 1H, Ar-H), 6.05 (s, 1H, Ar-H), 2.55 (t, J=7.5 Hz, 2H, -CH₂-), 2.38 (s, 3H, -CH₃), 1.55-1.45 (m, 2H), 1.35-1.20 (m, 6H), 0.85 (t, J=6.7 Hz, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 161.5, 160.8, 158.2, 157.5, 153.9, 112.4, 111.8, 101.9, 98.7, 94.1, 31.0, 29.1, 28.5, 25.8, 22.1, 16.5, 13.9.

-

HRMS (ESI): m/z calculated for C₁₆H₂₀O₄ [M+H]⁺ 277.1434, found 277.1431.

References

-

Miranda, L. D., et al. A C-3-Selective Direct Alkylation of Coumarins by Using a Microwave-Assisted Xanthate-Based Radical Reaction. European Journal of Organic Chemistry, 2015(1), 159-165. [Link]

-

Sharma, G., et al. An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Tetrahedron Letters, 45(49), 9229-9232. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

El-Agrody, A. M., et al. A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937-2946. [Link]

-

Reddy, B. M., et al. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 6(5), 406-409. [Link]

-

Brooks, G., et al. Regioselective synthesis and estrogenicity of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. Bioorganic & Medicinal Chemistry Letters, 15(20), 4515-4520. [Link]

-

Lin, C. M., et al. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 14(13), 4402-4409. [Link]

-

Park, S., et al. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 48(4), 529-532. [Link]

-

Braun, M., et al. Design of non-cytotoxic 6,7-dihydroxycoumarin-5-carboxylates with antibiofilm activity against Staphylococcus aureus and Candida albicans. Organic & Biomolecular Chemistry, 21(16), 3376-3383. [Link]

-

Nakata, T., et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(10), 1899. [Link]

-

Zhang, L., et al. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 124, 617-628. [Link]

-

Lu, X., et al. Supporting Information - Insight into the Charge Transfer Behavior of an Electrochemiluminescence Sensor Based on Porphyrin‒Coumarin Derivatives with Donor‒Acceptor Configuration. The Royal Society of Chemistry. [Link]

-

Seixas, R. S. G. R., et al. Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. Australian Journal of Chemistry, 61(9), 718-724. [Link]

-